(5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester
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Overview
Description
(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: is a chemical compound with the molecular formula C12H12N2O4. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another common method is the reaction of indole with nitric acid to introduce the nitro group at the 5-position, followed by esterification with ethyl chloroacetate.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Various nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed:
Nitroso derivatives from oxidation.
Amino derivatives from reduction.
Different esters or amides from substitution reactions.
Scientific Research Applications
(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt viral replication processes. The exact mechanism of action can vary based on the specific biological system and the type of reaction involved.
Comparison with Similar Compounds
(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: is compared with other similar indole derivatives, such as:
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Known for its antiviral activity against Herpes Simplex Virus-1 (HSV-1).
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral activity against RNA and DNA viruses.
The uniqueness of This compound lies in its specific structural features and the resulting biological activities, which distinguish it from other indole derivatives.
Properties
IUPAC Name |
ethyl 2-(5-nitroindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-7-10(14(16)17)3-4-11(9)13/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZYPIGFBQMUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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